molecular formula C10H17ClN2 B14253696 Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride CAS No. 218938-81-9

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride

Katalognummer: B14253696
CAS-Nummer: 218938-81-9
Molekulargewicht: 200.71 g/mol
InChI-Schlüssel: RJHVJMZCSBNJHM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is a chemical compound with the molecular formula C10H16ClN. It is also known as benzyltrimethylammonium chloride. This compound is a quaternary ammonium salt and is commonly used as a phase transfer catalyst in organic synthesis. It appears as a solid and is soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, stabilizing transition states and lowering the activation energy of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is unique due to its specific structure, which provides it with distinct phase transfer catalytic properties. Its ability to facilitate reactions between different phases makes it valuable in various chemical processes .

Eigenschaften

CAS-Nummer

218938-81-9

Molekularformel

C10H17ClN2

Molekulargewicht

200.71 g/mol

IUPAC-Name

(3-aminophenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C10H17N2.ClH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8,11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

RJHVJMZCSBNJHM-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC1=CC(=CC=C1)N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.